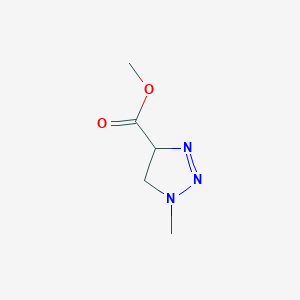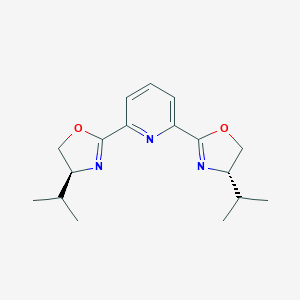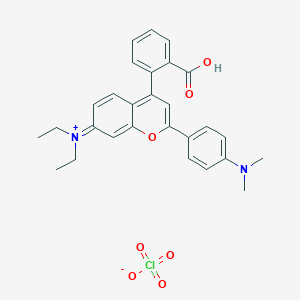
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate, also known as DCM, is a fluorescent dye that is widely used in scientific research. It has a unique structure that allows it to bind to biological molecules and emit light when excited by a specific wavelength of light. This makes it a valuable tool for studying a wide range of biological processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is based on its ability to bind to biological molecules and emit light when excited by a specific wavelength of light. When 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate binds to a target molecule, it undergoes a conformational change that results in a shift in its absorption and emission spectra. This shift in spectra can be used to monitor changes in the target molecule's environment or interactions with other molecules.
Efectos Bioquímicos Y Fisiológicos
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate can potentially interfere with the function of certain proteins if it binds to them in a non-specific manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is its high sensitivity and selectivity for biological molecules. It can detect changes in target molecules at very low concentrations and can distinguish between different molecules based on their spectral properties. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is easy to use and can be incorporated into a wide range of experimental protocols.
One limitation of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is its photobleaching, which can limit its usefulness in long-term imaging studies. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate's spectral properties can be affected by changes in temperature and pH, which can complicate its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in scientific research. One area of interest is the development of new 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate derivatives with improved spectral properties and stability. Additionally, there is ongoing research into the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in live-cell imaging studies, which could provide new insights into the dynamics of biological processes. Finally, there is potential for the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in clinical applications, such as in the development of new diagnostic tools for disease detection.
Métodos De Síntesis
The synthesis of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is a complex process that involves several steps. The starting material is 4-dimethylaminophenylboronic acid, which is coupled with 2-carboxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction. The resulting compound is then treated with diethylamine and a chromium reagent to form the final product, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate.
Aplicaciones Científicas De Investigación
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study biological molecules such as proteins, nucleic acids, and lipids. It can also be used to label cells and tissues for imaging studies. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has been used as a sensor to detect changes in pH and ion concentration in biological systems.
Propiedades
Número CAS |
168206-23-3 |
|---|---|
Nombre del producto |
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate |
Fórmula molecular |
C28H29ClN2O7 |
Peso molecular |
541 g/mol |
Nombre IUPAC |
[4-(2-carboxyphenyl)-2-[4-(dimethylamino)phenyl]chromen-7-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C28H28N2O3.ClHO4/c1-5-30(6-2)21-15-16-23-25(22-9-7-8-10-24(22)28(31)32)18-26(33-27(23)17-21)19-11-13-20(14-12-19)29(3)4;2-1(3,4)5/h7-18H,5-6H2,1-4H3;(H,2,3,4,5) |
Clave InChI |
IZSVNKSOQVLCDH-UHFFFAOYSA-N |
SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)CC.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



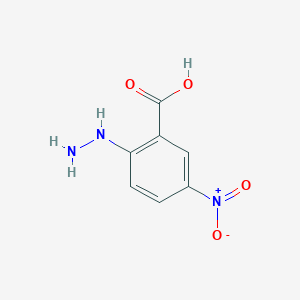
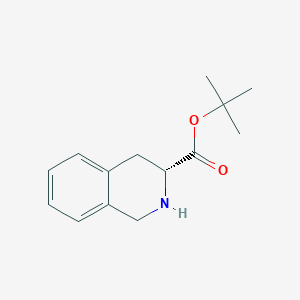
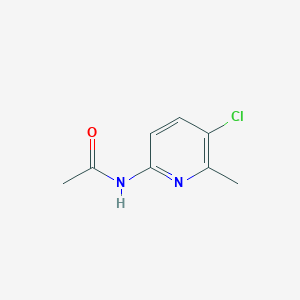

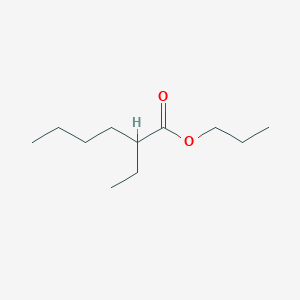
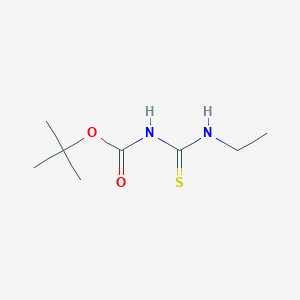
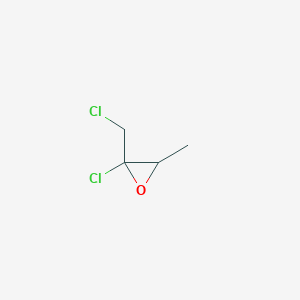
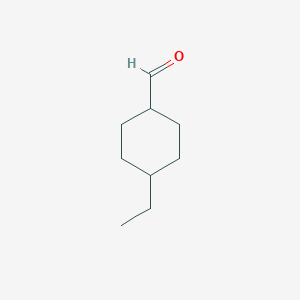
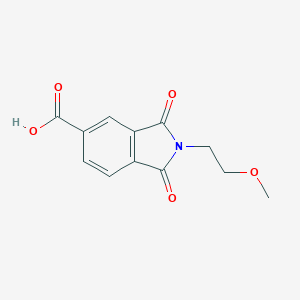
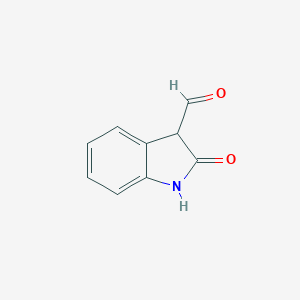
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
